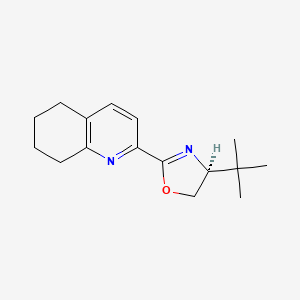
(S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole: is a complex organic compound featuring a tert-butyl group, a tetrahydroquinoline moiety, and a dihydrooxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of aniline derivatives with ketones in the presence of a strong acid catalyst. The tert-butyl group can be introduced using tert-butylating agents like tert-butyl chloride under basic conditions. The dihydrooxazole ring is then formed through a cyclization reaction involving an amino alcohol intermediate and a suitable dehydrating agent.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters such as temperature and pressure. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: : The dihydrooxazole ring can be reduced to form oxazolidine derivatives.
Substitution: : The tert-butyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Quinoline derivatives.
Reduction: : Oxazolidine derivatives.
Substitution: : Substituted tert-butyl derivatives.
科学研究应用
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : It may be used in the study of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might find use in the production of advanced materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
相似化合物的比较
This compound can be compared to other similar compounds such as:
Quinoline derivatives: : These compounds share the tetrahydroquinoline core but may differ in their substituents and functional groups.
Oxazolidine derivatives: : These compounds have a similar dihydrooxazole ring but may have different substituents on the ring.
Tert-butyl-substituted compounds: : These compounds contain the tert-butyl group but may have different core structures.
The uniqueness of this compound lies in its combination of the tert-butyl group, tetrahydroquinoline, and dihydrooxazole ring, which provides a unique set of chemical and biological properties.
属性
IUPAC Name |
(4S)-4-tert-butyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-16(2,3)14-10-19-15(18-14)13-9-8-11-6-4-5-7-12(11)17-13/h8-9,14H,4-7,10H2,1-3H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDYWZNSNZZFTP-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=NC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1,1'-Biphenyl]-4,4'-bis(carboximidamide) dihydrochloride](/img/structure/B8197637.png)
![(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B8197639.png)
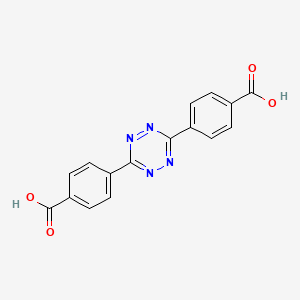
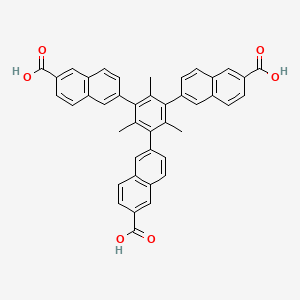
![(1S)-tert-Butyl 6-bromo-1-(1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B8197660.png)
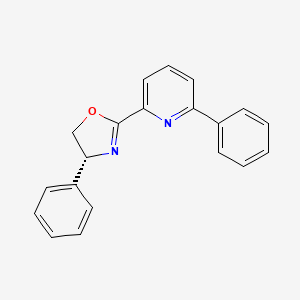
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(3-amino-[1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B8197683.png)
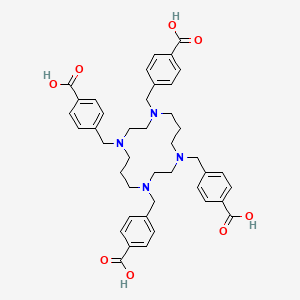
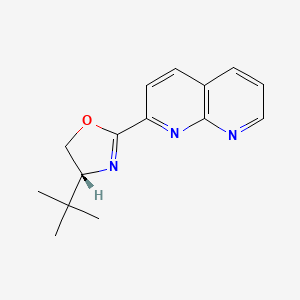
![(4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8197707.png)

![2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8197719.png)
![2,2',2'',2'''-(Ethene-1,1,2,2-tetrayltetrakis([1,1'-biphenyl]-4',4-diyl))tetraacetonitrile](/img/structure/B8197721.png)

